trans-2-Methylcyclopentanol
Overview
Description
“Cyclopentanol, 2-methyl-, trans-” is a chemical compound with the formula C6H12O . It is also known as trans-2-Methylcyclopentanol . This compound is one of the constituents of Gynandropsis gynandra oil .
Molecular Structure Analysis
The molecular structure of “Cyclopentanol, 2-methyl-, trans-” can be represented by the InChI string:InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Chemoenzymatic Applications
Optically active trans-2-(N,N-dialkylamino)cyclopentanols and their acetates have been synthesized with high yields and enantiomeric excesses using a chemoenzymatic method. This involves lipase-catalyzed acylation, proving useful for preparing cyclopentylic analogs and as ligands in enantioselective reactions (González‐Sabín, Gotor, & Rebolledo, 2006).
Stereochemistry and Catalysis
Trans-cyclopentane-1,2-diamine, a structurally similar compound, has seen renewed interest for its applications in chiral ligand and receptor synthesis, stemming from recent advancements in synthetic approaches (González‐Sabín, Rebolledo, & Gotor, 2009).
Nuclear Magnetic Resonance Spectroscopy
The ^(13)C NMR spectroscopy of cyclopentanol compounds, including methylcyclopentanes, reveals information about their steric interactions and conformations (Roberts, Christl, & Reich, 1971).
Enzymatic Reduction in Synthesis
Highly diastereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols demonstrates the potential of enzymatic methods for the construction of complex chiral molecules (Gong et al., 2020).
Fatty Acid Synthesis
1,2-disubstituted cyclopentanes were synthesized for the creation of cyclic fatty acid monomers, highlighting their role in organic synthesis and characterization (Vatèla, Sebedio, & Quéré, 1988).
Polymer Science
In the field of polymer science, cyclopentane units, including methylene-1,2-cyclopentane, have been used in the copolymerization processes, influencing the thermal properties and structure of the resulting polymers (Pragliola, Cavallo, Longo, & Venditto, 2013).
Hydrogenation Studies
The hydrogenation of cyclopentanones to cyclopentanols, including 2-methyl variants, has been explored on different metal catalysts, providing insights into reaction mechanisms and selectivity (Cornet & Gault, 1967).
Safety and Hazards
Properties
IUPAC Name |
(1S,2S)-2-methylcyclopentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIJQMCYYASIFP-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424080 | |
Record name | trans-2-Methylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39947-48-3 | |
Record name | trans-2-Methylcyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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